molecular formula C23H25NO6 B11382173 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11382173
M. Wt: 411.4 g/mol
InChI Key: LBBJYGWZKHOVSB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound with a unique structure that combines elements of both phenethylamine and chromone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to introduce the chromone moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or other reduced functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the chromone moiety.

    Chromone Derivatives: Compounds that share the chromone structure but differ in their substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its combination of phenethylamine and chromone structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C23H25NO6/c1-14-17-6-5-16(25)13-20(17)30-23(27)18(14)7-9-22(26)24-11-10-15-4-8-19(28-2)21(12-15)29-3/h4-6,8,12-13,25H,7,9-11H2,1-3H3,(H,24,26)

InChI Key

LBBJYGWZKHOVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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